molecular formula C6H13NO2 B1177964 MRS4 protein CAS No. 134944-12-0

MRS4 protein

货号: B1177964
CAS 编号: 134944-12-0
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The MRS4 protein (systematic name YKR052C) is a verified iron transporter from Saccharomyces cerevisiae that belongs to the mitochondrial carrier family (MCF) . It is localized to the inner mitochondrial membrane and mediates the transport of Fe2+ across this membrane, playing a critical role in mitochondrial iron ion homeostasis, particularly under low-iron conditions . Studies using inner mitochondrial membrane vesicles have demonstrated that the absence of Mrs3p and Mrs4p results in a failure of rapid Fe2+ uptake, while their overproduction increases Fe2+ uptake rates, confirming their direct role in iron transport . In addition to Fe2+, Mrs4p has been shown to transport Cu2+, but not other divalent cations like Zn2+ or Cd2+, indicating a degree of substrate specificity . The activity of this pH-dependent transporter is crucial for processes within the mitochondrion that require iron, such as heme and iron-sulfur cluster biosynthesis . The protein has a molecular weight of approximately 33.3 kDa and consists of 304 amino acids . It shares a paralogous relationship with MRS3, a protein that arose from the whole genome duplication, and the double mutant of MRS3 and MRS4 displays a synthetic growth defect, suggesting overlapping functions . This protein is an essential reagent for researchers studying cellular iron metabolism, metal ion transport, mitochondrial function, and the biology of yeast model systems. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

属性

CAS 编号

134944-12-0

分子式

C6H13NO2

同义词

MRS4 protein

产品来源

United States

科学研究应用

Role in Iron Homeostasis

MRS4 is essential for maintaining cellular iron levels and facilitating iron transport into mitochondria. Studies have shown that both MRS3 and MRS4 proteins are involved in iron import, which is critical for heme and iron-sulfur cluster synthesis. The deletion of MRS4 in Candida albicans leads to significant growth defects under iron-deficient conditions, indicating its importance in cellular iron homeostasis .

Case Study: Candida albicans

  • Findings : The mrs4Δ/Δ mutant exhibited hypersensitivity to oxidants and metal ions, suggesting that MRS4 is vital for oxidative stress response and cellular ion homeostasis.
  • Mechanism : The expression of iron regulon genes is altered in the absence of MRS4, affecting overall iron content within cells .

Implications in Pathogenicity

MRS4 has been linked to the virulence of several fungal pathogens. Loss-of-function mutations in MRS4 have been observed in clinical isolates from cystic fibrosis patients, leading to increased expression of genes involved in iron acquisition. This adaptation suggests that pathogenic fungi may exploit these mutations to enhance their survival in host environments .

Case Study: Clavispora lusitaniae

  • Findings : Mutations leading to decreased MRS4 function resulted in higher intracellular iron levels and increased expression of iron uptake pathways.
  • Impact : These adaptations may enhance the pathogenic potential of the organism during chronic infections .

Potential Therapeutic Targets

Given its role in iron transport and fungal virulence, MRS4 presents a potential target for therapeutic interventions. Drugs designed to inhibit MRS4 function could reduce the virulence of pathogenic fungi by disrupting their iron acquisition capabilities.

Data Table: Potential Therapeutic Applications

Target OrganismMRS4 RolePotential Intervention
Candida albicansIron transport, virulenceMRS4 inhibitors to reduce growth
Clavispora lusitaniaeIron acquisition during infectionTargeting MRS4 mutations
Exophiala dermatitidisAdaptation to host environmentsInhibiting iron uptake pathways

Mechanistic Insights into Iron Transport

Research has elucidated the mechanistic role of MRS4 in mitochondrial iron transport. It has been shown that MRS4 operates alongside other mitochondrial carriers to regulate iron accumulation within mitochondria, which is essential for various metabolic processes.

Key Findings:

  • The presence of MRS4 enhances mitochondrial iron accumulation significantly compared to strains lacking this protein.
  • Overexpression of MRS4 can lead to increased mitochondrial iron content under specific conditions, demonstrating its regulatory capacity .

Future Directions and Research Opportunities

Further research into the applications of MRS4 could focus on:

  • Developing specific inhibitors targeting the MRS4 pathway to combat fungal infections.
  • Investigating the evolutionary adaptations of MRS4 mutations across different fungal species.
  • Exploring the relationship between MRS4 function and other mitochondrial processes beyond iron transport.

相似化合物的比较

Comparison with Similar Compounds

Mrs3 in Saccharomyces cerevisiae

  • Sequence Similarity : Mrs3 shares 38% sequence identity with Mrs4 and is functionally redundant with it .
  • Functional Overlap: Both proteins transport iron into mitochondria, but their activity becomes essential only under low-iron conditions. Double deletion (∆mrs3∆mrs4) in yeast causes severe growth defects in iron-depleted media, which cannot be rescued by single-gene complementation .
  • Divergent Roles: While Mrs4 alleles in Candida species show allelic variation (e.g., synonymous SNPs in C.

Arabidopsis Mitochondrial Iron Transporters (MIT1 and MIT2)

  • Sequence Identity : MIT1 and MIT2 share 38% identity with yeast Mrs3/4 and 66–67% identity with rice MIT .
  • Functional Conservation : Both Arabidopsis MIT isoforms complement the growth defect of yeast ∆mrs3∆mrs4 mutants in low-iron conditions, confirming their role as mitochondrial iron transporters .
  • Phenotypic Differences: Unlike fungal MRS4, Arabidopsis MIT1/2 mutants exhibit developmental defects, including stunted roots and chlorotic leaves, due to disrupted iron allocation to chloroplasts .

Chlamydomonas reinhardtii MRS4 (Magnesium Transporter)

  • Functional Divergence : Despite its name, Chlamydomonas MRS4 functions as a magnesium transporter, analogous to Arabidopsis MGT10. It regulates Mg²⁺ flux in chloroplasts, critical for photosynthesis .
  • Structural Contrasts : Unlike iron-transporting MRS4 proteins, Chlamydomonas MRS4 lacks conserved residues for iron binding but retains Mito_carr domains for ion channeling .

Data Tables

Table 1: Comparative Analysis of MRS4 and Homologous Proteins

Protein Organism Sequence Identity to MRS4 Primary Function Key Knockout Phenotypes
Mrs4 Candida albicans - Iron transport Growth defects, ROS sensitivity
Mrs3 Saccharomyces cerevisiae 38% Iron transport Redundant with Mrs4; essential in low Fe
MIT1 Arabidopsis thaliana 38% Iron transport Chlorosis, stunted growth
MRS4 (Mg²⁺) Chlamydomonas reinhardtii <20% Magnesium transport Impaired photosynthesis

Table 2: MRS4 Allelic Variants and Functional Impacts

Allele Organism Mutation Type Phenotypic Consequence
MRS4REF C. auris Reference sequence Restores TTC reduction phenotype
MRS4Q254* C. auris Nonsynonymous (Q254) Loss of function in iron chelation
MRS4_E40G C. lusitaniae Nonsynonymous (E40G) Altered iron transport efficiency

Key Research Findings

Functional Redundancy : In yeast, Mrs3 and Mrs4 are functionally redundant but collectively indispensable for mitochondrial iron uptake under stress .

Evolutionary Conservation : Plant MITs (e.g., Arabidopsis MIT1/2) can rescue yeast ∆mrs3∆mrs4 mutants, highlighting conserved iron transport mechanisms across kingdoms .

Allelic Robustness: Synonymous SNPs in C.

Metal Specificity : Chlamydomonas MRS4 exemplifies functional divergence, adapting Mito_carr domains for Mg²⁺ transport instead of Fe²⁺ .

准备方法

Fungal Expression in Candida lusitaniae

The opportunistic pathogen Candida lusitaniae has served as a key model for studying MRS4 due to its relevance in cystic fibrosis (CF) lung infections. Researchers have engineered strains with MRS4 loss-of-function alleles (e.g., Q254*, A235V, G138V) to investigate adaptive iron metabolism.

Protocol Overview :

  • Strain Construction : MRS4 alleles are amplified via PCR and integrated into knockout strains using homologous recombination. Complementation assays involve reintroducing reference (MRS4<sup>REF</sup>) or mutant alleles into mrs4Δ backgrounds.

  • Culture Conditions : Cells are grown in yeast extract peptone dextrose (YPD) or synthetic defined media with 2% glucose or glycerol as carbon sources. Iron-limited conditions are simulated using bathophenanthroline disulfonate (BPS), a high-affinity ferrous iron chelator.

  • Harvesting : Cultures are centrifuged at 4,000 × g for 10 min, and pellets are resuspended in lysis buffer containing protease inhibitors.

Key Findings :

  • Strains with truncated MRS4 variants (e.g., Q254*) exhibit reduced growth under iron-limited conditions, confirming the protein’s role in iron acquisition.

  • Transcriptomics of C. lusitaniae exposed to BPS reveals differential expression of iron-regulated genes, validating MRS4’s functional importance.

Bacterial Expression in Escherichia coli

While direct studies on bacterial MRS4 expression are limited, analogous protocols for recombinant mitochondrial proteins provide actionable insights. The pET23a(+) vector system, coupled with immobilized metal affinity chromatography (IMAC), is widely adopted.

Protocol Overview :

  • Cloning : The MRS4 gene is amplified with primers incorporating N-terminal His-tags and cloned into pET23a(+) under a T7 promoter.

  • Induction : E. coli BL21(DE3) cultures are grown to OD<sub>600</sub> 0.6–0.8, induced with 0.5 mM IPTG, and incubated at 18°C for 16–20 hr to enhance soluble protein yield.

  • Harvesting : Cells are pelleted at 6,000 × g for 15 min and stored at -80°C until lysis.

Key Challenges :

  • Insoluble inclusion body formation necessitates optimization of induction temperature and duration.

  • Co-expression with chaperones (e.g., GroEL/ES) may improve folding for functional studies.

Insect Cell Expression Using Baculovirus Systems

The Insect PopCulture® Reagent (Sigma-Aldrich) enables centrifugation-free extraction of recombinant proteins from baculovirus-infected Sf9 cells.

Protocol Overview :

  • Infection : Sf9 cells in serum-free TriEx Insect Cell Medium are infected with baculovirus encoding His-tagged MRS4 at an MOI of 5–10.

  • Lysis : At 72 hr post-infection, 0.05 volumes of Insect PopCulture® Reagent and 10 U/mL Benzonase® Nuclease are added directly to the culture. After 15 min incubation, lysates are clarified by filtration (0.45 μm).

Key Findings :

  • This method recovers 15–20% more MRS4 than conventional centrifugation-based protocols by capturing extracellular protein secreted into the medium.

  • SDS-PAGE analysis shows comparable purity between Insect PopCulture®-derived and traditional lysates.

Cell Lysis and Extraction Methods

Detergent-Based Lysis for Insect Cells

The Insect PopCulture® method avoids mechanical disruption, preserving protein integrity:

  • Reagent Composition : A proprietary detergent blend permeabilizes cell membranes without denaturing MRS4.

  • Nuclease Treatment : Benzonase® degrades genomic DNA, reducing lysate viscosity and improving filtration efficiency.

Advantages :

  • Eliminates time-consuming centrifugation steps, enabling high-throughput processing.

  • Compatible with adherent and suspension cultures.

Mechanical Lysis for Bacterial and Fungal Cells

Bacterial Systems :

  • Lysozyme (1 mg/mL) in Tris-EDTA buffer incubates cells for 30 min, followed by sonication (3 × 30 sec pulses at 40% amplitude).

  • Insoluble debris is removed by centrifugation at 12,000 × g for 30 min.

Fungal Systems :

  • Glass bead vortexing (0.5 mm beads, 10 × 30 sec intervals) disrupts C. lusitaniae cell walls in lysis buffer.

  • Mitochondrial fractions are isolated via differential centrifugation (600 × g for 5 min to remove nuclei, then 12,000 × g for 15 min).

Purification Techniques

Immobilized Metal Affinity Chromatography (IMAC)

His-tagged MRS4 is purified using Ni-NTA resins under native or denaturing conditions:

StepBufferVolumePurpose
Equilibration50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 10 mM imidazole, pH 8.05 CVPrepare resin for binding
BindingLysate in equilibration bufferCapture His-tagged MRS4
Wash50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 20 mM imidazole, pH 8.010 CVRemove weakly bound contaminants
Elution50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 250 mM imidazole, pH 8.05 CVRelease purified MRS4

Yield Optimization :

  • Gradient elution (20–500 mM imidazole) resolves co-purified contaminants.

  • Buffer exchange via desalting columns (e.g., PD-10) removes imidazole before downstream assays.

Ion-Exchange Chromatography (IEC)

Post-IMAC fractions are further purified using Q Sepharose Fast Flow resin:

  • Binding Buffer : 20 mM Tris-HCl, 50 mM NaCl, pH 7.5.

  • Elution Buffer : 20 mM Tris-HCl, 1 M NaCl, pH 7.5.

Outcome :

  • IEC reduces endotoxin levels by >90%, critical for in vivo studies.

Quality Control and Functional Validation

Electrophoretic and Immunoblot Analysis

  • SDS-PAGE : 12% gels stained with Coomassie Blue verify purity (>95% for structural studies).

  • Western Blotting : Anti-His antibodies confirm tag retention post-purification.

Biophysical Characterization

  • Circular Dichroism (CD) : Far-UV spectra (190–260 nm) show α-helical minima at 208 and 222 nm, confirming proper folding.

  • Fluorescence Spectroscopy : Intrinsic tryptophan fluorescence (λ<sub>ex</sub> 295 nm, λ<sub>em</sub> 300–400 nm) monitors conformational changes under varying pH.

Functional Assays

  • Iron Transport Activity : Radioisotope <sup>55</sup>Fe uptake assays in mrs4Δ yeast complementation strains quantify transport kinetics.

  • Enzymatic Stability : ThermoFAD assay measures thermal denaturation (T<sub>m</sub>) to assess storage conditions .

常见问题

Basic Research Questions

Q. What is the primary functional role of the MRS4 protein in mitochondrial iron homeostasis, and what experimental approaches are used to validate its activity?

  • Methodological Answer : MRS4 is a mitochondrial iron transporter homologous to Saccharomyces cerevisiae Mrs3. Functional validation typically involves:

  • Gene Knockout/RNAi : Disrupting MRS4 expression in model organisms (e.g., yeast) to observe iron accumulation defects via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Complementation Assays : Restoring iron transport activity in knockout strains by reintroducing wild-type or mutant MRS4 alleles .
  • Subcellular Localization : Confirming mitochondrial targeting using fluorescent protein tagging and confocal microscopy.

Q. Which biochemical assays are recommended to quantify MRS4 expression levels in cellular models?

  • Methodological Answer :

  • RT-qPCR : Measure MRS4 mRNA levels using primers specific to conserved regions, normalized to housekeeping genes (e.g., ACT1). Include at least three biological replicates and apply statistical tests (e.g., Student’s t-test) to assess significance .
  • Western Blotting : Use antibodies targeting conserved epitopes in MRS4, with mitochondrial lysates and loading controls (e.g., VDAC1). Normalize band intensity to total protein or housekeeping proteins.

Advanced Research Questions

Q. How do nonsynonymous mutations in MRS4 affect its iron transport efficiency, and how can conflicting data from different clades be reconciled?

  • Methodological Answer :

  • SNP Analysis : Identify mutations via whole-genome sequencing. For example, a glutamic acid-to-glycine substitution at position 40 (E40G) in certain fungal clades alters protein structure, potentially disrupting iron-binding domains .
  • Functional Divergence Testing : Compare iron transport kinetics (e.g., VmaxV_{max}, KmK_m) between wild-type and mutant alleles using radiolabeled 55Fe^{55}Fe uptake assays.
  • Contradiction Resolution : Address clade-specific differences by controlling for genetic background (e.g., using congenic strains) and environmental factors (e.g., iron availability) .

Q. What strategies can resolve discrepancies in MRS4 interaction studies, such as conflicting co-immunoprecipitation (Co-IP) results?

  • Methodological Answer :

  • Crosslinking Optimization : Use reversible crosslinkers (e.g., DSP) to stabilize transient interactions before Co-IP.
  • Proteomic Controls : Include negative controls (e.g., IgG beads) and validate interactions with orthogonal methods like BioID or split-ubiquitin yeast two-hybrid assays.
  • Data Normalization : Apply label-free quantification (LFQ) or tandem mass tag (TMT) proteomics to account for batch effects in mass spectrometry data .

Q. How should researchers design experiments to investigate epigenetic regulation of MRS4 expression, particularly in silent chromatin regions?

  • Methodological Answer :

  • Epigenetic Perturbation : Use inhibitors (e.g., trichostatin A for HDACs) or CRISPR-dCas9 systems to modulate chromatin states at the MRS4 locus.
  • Reporter Assays : Integrate MRS4 promoter-driven luciferase or GFP reporters into heterochromatic regions (e.g., HMR or HFL1) and quantify expression changes via fluorescence-activated cell sorting (FACS) .
  • ChIP-seq : Profile histone modifications (e.g., H3K9me3) or Sir protein binding at MRS4 under varying iron conditions.

Data Contradiction and Reproducibility

Q. Why do studies report conflicting correlations between MRS4 variants and metabolic risk scores (MRS), and how can these be addressed experimentally?

  • Methodological Answer :

  • Population Stratification : Ensure cohort homogeneity by matching age, sex, and ethnicity. For example, MRS4 correlations with metabolic risk were sex-specific in human studies, necessitating stratified analysis .
  • Standardized Metrics : Avoid ad-hoc scoring systems; use validated indices (e.g., MRS5) and harmonize variables (e.g., blood pressure measurement protocols) .
  • Power Analysis : Precalculate sample sizes to detect effect sizes, reducing false negatives in underpowered studies .

Key Experimental Considerations

  • Reproducibility : Document strain genotypes, growth conditions, and assay parameters in detail (e.g., mitochondrial isolation buffers, iron concentrations) .
  • Ethical Compliance : For human cell studies, obtain IRB approval and adhere to FAIR data principles for sharing proteomic datasets .

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